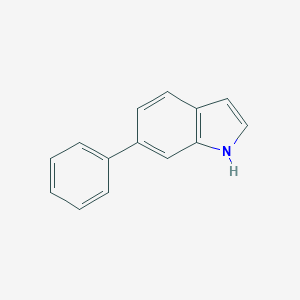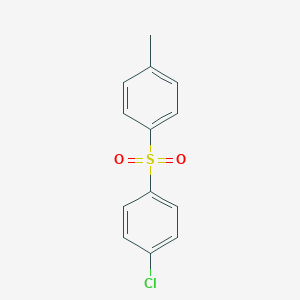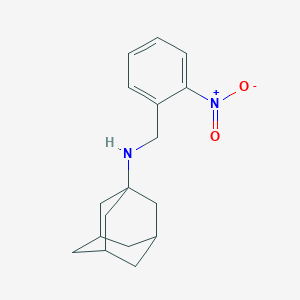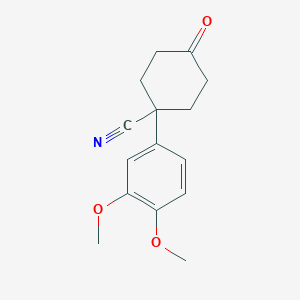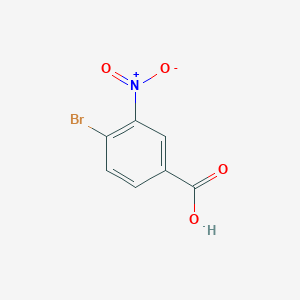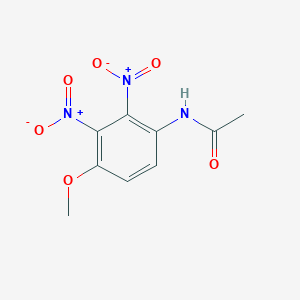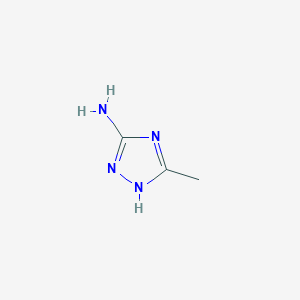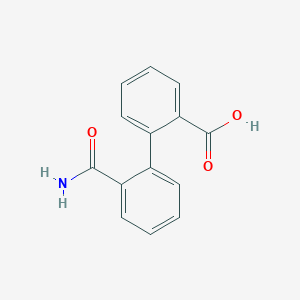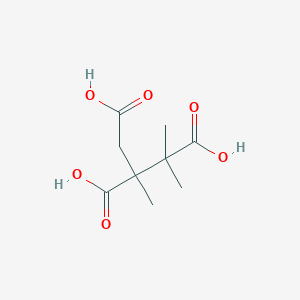
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid, also known as "tricarballylic acid," is a naturally occurring organic acid found in various fruits and vegetables. It is a tricarboxylic acid derivative that has been studied for its potential use in various scientific research applications.
Mechanism Of Action
The mechanism of action of (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid involves the inhibition of the enzyme aconitase. Aconitase is an enzyme that is involved in the citric acid cycle, which is responsible for the production of ATP in cells. By inhibiting the activity of aconitase, (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid can decrease the production of reactive oxygen species, which can have a protective effect on cells.
Biochemical And Physiological Effects
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid has been shown to have various biochemical and physiological effects. One such effect is its ability to decrease the production of reactive oxygen species, which can have a protective effect on cells. It has also been shown to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory conditions.
Advantages And Limitations For Lab Experiments
One advantage of using (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid in lab experiments is its ability to inhibit the activity of the enzyme aconitase. This inhibition can be useful in studying the role of aconitase in cellular processes. However, one limitation of using (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid is its potential toxicity at high concentrations. Care should be taken when handling this compound to avoid exposure.
Future Directions
There are several potential future directions for the study of (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid. One such direction is the investigation of its potential use in the treatment of various inflammatory conditions. Another direction is the study of its effects on cellular metabolism and its potential use in the treatment of metabolic disorders. Additionally, further research is needed to determine the optimal concentration and dosing of (-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid for use in various scientific research applications.
Synthesis Methods
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid can be synthesized through the oxidation of citric acid using potassium permanganate. This process involves the addition of potassium permanganate to a solution of citric acid in water, followed by the addition of sodium hydroxide to neutralize the solution. The resulting mixture is then filtered and the solid product is collected and purified.
Scientific Research Applications
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid has been studied for its potential use in various scientific research applications. One such application is in the field of biochemistry, where it has been shown to inhibit the activity of the enzyme aconitase. This inhibition can lead to a decrease in the production of reactive oxygen species, which can have a protective effect on cells.
properties
CAS RN |
2385-74-2 |
|---|---|
Product Name |
(-)-2,3-Dimethylbutane-1,2,3-tricarboxylic acid |
Molecular Formula |
C9H14O6 |
Molecular Weight |
218.2 g/mol |
IUPAC Name |
2,3-dimethylbutane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C9H14O6/c1-8(2,6(12)13)9(3,7(14)15)4-5(10)11/h4H2,1-3H3,(H,10,11)(H,12,13)(H,14,15) |
InChI Key |
MJCJFUJXVGIUOD-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)C(C)(CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)(C(=O)O)C(C)(CC(=O)O)C(=O)O |
Other CAS RN |
2385-74-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



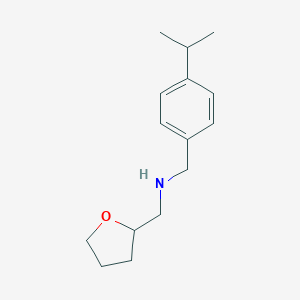
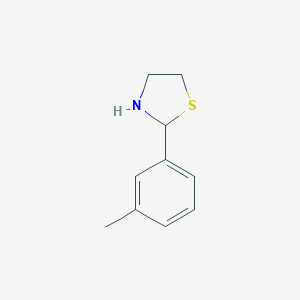
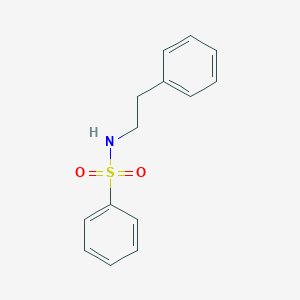
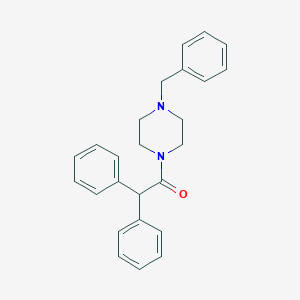

![6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B181140.png)
